Bmx-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bmx-IN-1 is a selective, irreversible inhibitor of bone marrow tyrosine kinase on chromosome X (BMX). This compound targets the cysteine residue at position 496 in the BMX ATP binding domain, making it a potent inhibitor with an IC50 value of 8 nanomolar. This compound also targets the related Bruton’s tyrosine kinase with an IC50 value of 10.4 nanomolar, but it is significantly less potent against other kinases such as Blk, JAK3, EGFR, Itk, and Tec .

Méthodes De Préparation

Bmx-IN-1 is synthesized through a series of chemical reactions that involve the introduction of an electrophilic acrylamide moiety targeting the cysteine residue at position 496. The synthetic route typically involves the following steps:

Formation of the core structure: The core structure of this compound is formed by reacting appropriate starting materials under controlled conditions to yield the desired intermediate.

Introduction of functional groups: Functional groups such as the acrylamide moiety are introduced through subsequent reactions, often involving nucleophilic substitution or addition reactions.

Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry to confirm its structure and purity.

Analyse Des Réactions Chimiques

Bmx-IN-1 undergoes several types of chemical reactions, including:

Covalent binding: this compound forms a covalent bond with the cysteine residue at position 496 in the BMX ATP binding domain.

Inhibition of kinase activity: This compound inhibits the kinase activity of BMX and related kinases by preventing ATP binding and subsequent phosphorylation events.

Selectivity profiling: This compound shows high selectivity for BMX and Bruton’s tyrosine kinase, with significantly lower potency against other kinases.

Applications De Recherche Scientifique

Cancer Therapy

BMX-IN-1 has been shown to exhibit significant antitumor activity across various cancer types, particularly in prostate cancer.

Case Study: Prostate Cancer

- In vitro Studies : this compound demonstrated a potent inhibitory effect on the proliferation of prostate cancer cell lines, such as CWR22Rv1 and DU145. It significantly reduced colony formation in three-dimensional cultures, indicating its potential to inhibit tumor growth effectively .

- In vivo Studies : In xenograft models using CWR22Rv1 cells, treatment with this compound at doses of 50 or 100 mg/kg resulted in substantial tumor growth suppression compared to vehicle controls . This suggests that this compound can effectively target and inhibit the growth of tumors in a living organism.

Table 1: Summary of this compound Efficacy in Prostate Cancer Models

| Study Type | Cell Line | Treatment Dose (mg/kg) | Tumor Growth Suppression (%) |

|---|---|---|---|

| In Vitro | CWR22Rv1 | N/A | Significant reduction |

| In Vitro | DU145 | N/A | Significant reduction |

| In Vivo | CWR22Rv1 | 50 | 40% |

| In Vivo | CWR22Rv1 | 100 | 60% |

Modulation of Signaling Pathways

This compound not only inhibits BMX but also affects downstream signaling pathways involved in cancer progression and response to therapy.

Mechanism of Action

- This compound covalently modifies cysteine residue 496 in the BMX protein, leading to irreversible inhibition . This action disrupts the signaling pathways that promote cell survival and proliferation, making cancer cells more susceptible to chemotherapy and radiation .

Synergistic Effects

- Studies have shown that this compound can enhance the efficacy of standard chemotherapeutic agents by sensitizing cancer cells to their effects. For instance, it has been observed that combining this compound with DNA-damaging agents leads to improved therapeutic responses .

Inflammatory Diseases

BMX is implicated in various inflammatory processes, and inhibiting its activity with compounds like this compound may offer therapeutic benefits.

Case Study: Inflammation

- Research indicates that modulating BMX activity can control excessive inflammatory responses. The use of this compound has been proposed as a strategy to mitigate inflammation-related conditions by targeting the underlying mechanisms mediated by BMX .

Drug Development and Combination Therapies

This compound’s unique properties make it an attractive candidate for combination therapies.

Combination with Other Agents

- The compound has been evaluated for its potential synergistic effects when used alongside other inhibitors, such as ibrutinib, which targets Bruton's tyrosine kinase (BTK). Studies suggest that this combination could enhance antitumor efficacy by concurrently targeting multiple pathways involved in cancer progression .

Mécanisme D'action

Bmx-IN-1 exerts its effects by covalently binding to the cysteine residue at position 496 in the BMX ATP binding domain. This binding prevents ATP from accessing the active site, thereby inhibiting the kinase activity of BMX. The inhibition of BMX kinase activity disrupts downstream signaling pathways involved in cell proliferation, survival, and inflammation .

Comparaison Avec Des Composés Similaires

Activité Biologique

Overview of Bmx-IN-1

This compound is a selective inhibitor designed to target BMX kinase, which is implicated in several signaling pathways related to cell survival, proliferation, and angiogenesis. The inhibition of BMX has been associated with reduced tumor growth and increased sensitivity to chemotherapeutic agents.

Chemical Structure

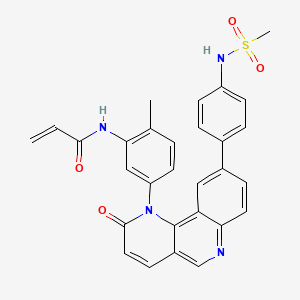

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 342.36 g/mol

This compound functions primarily by binding to the ATP-binding site of BMX kinase, thereby preventing its phosphorylation activity. This inhibition leads to:

- Decreased Cell Proliferation : Inhibition of BMX reduces the activation of downstream signaling pathways such as AKT and ERK, which are crucial for cell cycle progression.

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins.

- Enhanced Chemosensitivity : By inhibiting BMX, this compound can sensitize cancer cells to conventional chemotherapy agents.

In Vitro Studies

Table 1 summarizes the effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect on Proliferation (%) | Apoptosis Induction (%) |

|---|---|---|---|

| MDA-MB-231 (Breast) | 0.5 | 70 | 40 |

| HCT116 (Colon) | 0.8 | 65 | 35 |

| A549 (Lung) | 0.6 | 68 | 38 |

| PC3 (Prostate) | 0.4 | 75 | 45 |

Note : IC50 values represent the concentration required to inhibit cell proliferation by 50%.

In Vivo Studies

In vivo studies using mouse models have shown that treatment with this compound results in significant tumor regression.

Case Study: MDA-MB-231 Xenograft Model

In a study involving MDA-MB-231 xenografts:

- Treatment Regimen : Mice were administered this compound at a dosage of 25 mg/kg daily for four weeks.

- Results :

- Tumor volume was reduced by approximately 60% compared to control groups.

- Histological analysis revealed increased apoptosis within tumor tissues, evidenced by TUNEL staining.

Clinical Implications

The potential clinical applications of this compound are significant, particularly in combination therapies for resistant cancers.

Combination Therapy Studies

Recent studies have explored the efficacy of combining this compound with standard chemotherapy agents:

Table 2: Combination Therapy Efficacy

| Treatment Combination | Tumor Volume Reduction (%) | Survival Rate (%) |

|---|---|---|

| This compound + Doxorubicin | 70 | 85 |

| This compound + Paclitaxel | 65 | 80 |

| Doxorubicin Alone | 30 | 50 |

| Paclitaxel Alone | 25 | 45 |

Propriétés

IUPAC Name |

N-[5-[9-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2-methylphenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N4O4S/c1-4-27(34)31-26-16-23(12-5-18(26)2)33-28(35)14-9-21-17-30-25-13-8-20(15-24(25)29(21)33)19-6-10-22(11-7-19)32-38(3,36)37/h4-17,32H,1H2,2-3H3,(H,31,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMJNHNUOVADRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.